Europium(3+) acetate chemical formula and structure
Europium(3+) acetate chemical formula and structure
Chemical Identity, Structural Characterization, and Applications in Bio-Assays
Executive Summary
Europium(III) acetate (
Chemical Identity & Stoichiometry
Europium(III) acetate exists primarily in hydrated forms, with the sesquihydrate and tetrahydrate being the most thermodynamically stable under ambient conditions. The compound is characterized by the trivalent europium ion (
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Europium(3+) triacetate hydrate |
| General Formula | |
| Common Hydrates | Tetrahydrate ( |
| Molar Mass | 329.10 g/mol (Anhydrous); ~401.1 g/mol (Tetrahydrate) |
| CAS Number | 62667-64-5 (Hydrate); 1184-63-0 (Anhydrous) |
| Appearance | White to pale pink crystalline solid (hygroscopic) |
| Solubility | Highly soluble in water; moderately soluble in ethanol |
| Coordination No. | Typically 9 (in solution/hydrated solid state) |
Structural Characterization
The structural integrity of Europium(III) acetate is defined by the high coordination demand of the lanthanide ion. Unlike d-block metals, the 4f orbitals are shielded and do not participate significantly in covalent bonding, making the bonding primarily electrostatic.
Crystal Systems & Coordination Geometry[2]
-
Anhydrous Form: Crystallizes in the Monoclinic system (Space group
).[1][2] The ions are bridged by acetate groups forming infinite chains. -
Sesquihydrate (
): Crystallizes in Monoclinic space group .[1][2] It forms a coordination polymer where acetate ligands bridge Eu centers, often creating dimeric units . -
Ligand Binding Modes: Acetate acts as a versatile ligand:
- -bridging: Connects two Eu centers (common in the polymeric backbone).
-
Chelating: Binds to a single Eu center through both oxygens.
-
Monodentate: Rare in solid state but transient in solution.
Self-Validating Structural Logic
In aqueous solution, the acetate ligands are labile. The
-
Validation Check: A solution of Eu-acetate should exhibit a sharp emission peak at 615 nm upon UV excitation. If the fluorescence is weak, it indicates high water coordination (quenching) or impurities.
Synthesis & Purification Protocol
Objective: Synthesis of high-purity Europium(III) acetate tetrahydrate from Europium(III) oxide.
Mechanism: Acid-base neutralization followed by crystallization.
Experimental Workflow
This protocol ensures the removal of excess acetic acid and prevents the formation of basic acetate species.
Figure 1: Step-by-step synthesis workflow for Europium(III) acetate tetrahydrate.
Detailed Protocol Steps
-
Stoichiometric Calculation: Weigh 1.0 eq of
(99.99% purity). Calculate 6.6 eq of Glacial Acetic Acid (10% excess to drive reaction). -
Digestion: Suspend oxide in water (10 mL/g). Slowly add acetic acid. Heat to 90°C with stirring. The oxide is kinetically slow to dissolve; clear solution indicates completion.
-
pH Control: Maintain pH < 2 during digestion to prevent hydrolysis into
. -
Crystallization: Concentrate the solution until a viscous syrup forms. Crucial: Do not evaporate to dryness, as this promotes the formation of anhydrous species which are harder to redissolve. Add cold ethanol dropwise to induce crystallization.
-
Drying: Dry under vacuum at room temperature. Heating above 60°C may cause loss of crystal water and lattice collapse.
Spectroscopic Properties & Drug Discovery Applications
Europium acetate is the primary source of
Luminescence Mechanism
The
-
Excitation: Ligands absorb UV light and transfer energy to the Eu center (Antenna Effect).
-
Emission: Sharp, line-like emission at 615 nm (Red).[3]
-
Transition:
(Electric dipole transition). This transition is "hypersensitive" to the coordination environment. If the symmetry is low (as in acetate complexes), this red emission is very intense.
Application: Time-Resolved Fluorescence (TRF)
In drug discovery, autofluorescence from biological samples (cells, serum) decays within nanoseconds (1-10 ns). Europium complexes have an exceptionally long fluorescence lifetime (0.5 – 1.0 milliseconds).
The TRF Protocol Logic:
-
Pulse: Excite sample with a UV pulse.
-
Gate: Wait 50-100
(Delay time). -
Read: Measure emission.
-
Result: Background fluorescence has decayed to zero; only the Eu signal remains.
-
Benefit: Signal-to-Noise ratio is improved by orders of magnitude compared to standard fluorescein/rhodamine dyes.
-
Figure 2: Logic flow of Time-Resolved Fluorescence (TRF) used in drug screening.
Use in Homogeneous Time-Resolved Fluorescence (HTRF)
Europium acetate is used to synthesize Eu-Cryptates or Eu-Chelates . These are conjugated to antibodies or ligands.[4][5]
-
FRET Pair: Eu-Cryptate (Donor)
Allophycocyanin (Acceptor). -
Drug Screening: When a drug inhibits a protein-protein interaction, the FRET signal decreases. The long lifetime of Eu allows for robust measurement of this interaction.
References
-
Sigma-Aldrich. Europium(III) acetate hydrate 99.9% trace metals basis.Link
-
American Elements. Europium(III) Acetate Hydrate Properties and Applications.Link
-
Lossin, A., & Meyer, G. (1993). Anhydrous europium(III) acetate, Eu(OAc)3, its sesquihydrate... and the hydrogendiacetate.[1] Zeitschrift für anorganische und allgemeine Chemie. Link
-
Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of lanthanide luminescence.[3][6] Chemical Society Reviews. Link
-
Mathis, G. (1995). Probing molecular interactions with homogeneous techniques based on rare earth cryptates and fluorescence energy transfer. Clinical Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Europium(III) acetate - Wikipedia [en.wikipedia.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Europium as a label in time-resolved immunofluorometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Study of the Effect of Europium Acetate on the Intermolecular Properties of Water [frontiersin.org]
